REACTION_CXSMILES
|
F[C:2]1[CH:9]=[CH:8][C:7]([C:10]([F:13])([F:12])[F:11])=[CH:6][C:3]=1[CH:4]=O.[H-].[Na+].[SH:16][CH2:17][C:18]([O:20][CH3:21])=[O:19]>>[CH3:21][O:20][C:18]([C:17]1[S:16][C:2]2[CH:9]=[CH:8][C:7]([C:10]([F:13])([F:12])[F:11])=[CH:6][C:3]=2[CH:4]=1)=[O:19] |f:1.2|
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Name
|
|
Quantity
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4.28 g
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Type
|
reactant
|
Smiles
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FC1=C(C=O)C=C(C=C1)C(F)(F)F
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Name
|
|
Quantity
|
1.34 g
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Type
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reactant
|
Smiles
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[H-].[Na+]
|
Name
|
|
Quantity
|
2.6 g
|
Type
|
reactant
|
Smiles
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SCC(=O)OC
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
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Smiles
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COC(=O)C=1SC2=C(C1)C=C(C=C2)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |